molecular formula C20H24FN5O B2727598 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 2034234-07-4

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2727598
CAS No.: 2034234-07-4
M. Wt: 369.444
InChI Key: ARPJCPCRTOXEQZ-UHFFFAOYSA-N
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Description

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridazine ring, and a fluorobenzyl group, which contribute to its distinctive properties.

Scientific Research Applications

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridazine ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via alkylation reactions, using reagents such as 4-fluorobenzyl bromide.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(4-chlorobenzyl)acetamide
  • 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide stands out due to the presence of the fluorobenzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This unique feature may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c21-17-5-1-15(2-6-17)13-22-20(27)14-25-9-11-26(12-10-25)19-8-7-18(23-24-19)16-3-4-16/h1-2,5-8,16H,3-4,9-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPJCPCRTOXEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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